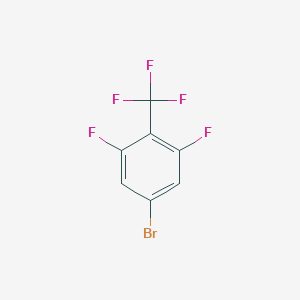

3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Description

Properties

IUPAC Name |

5-bromo-1,3-difluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJKIRNIIXIPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634278 | |

| Record name | 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156243-64-0 | |

| Record name | 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-difluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

CAS Number: 156243-64-0

This technical guide provides a comprehensive overview of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene, a critical fluorinated building block for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Introduction

This compound is a specialized aromatic organic compound increasingly utilized as a key intermediate in complex molecular synthesis.[1][2] Its strategic importance lies in the unique combination of substituents on the benzene ring: two fluorine atoms, a bromine atom, and a trifluoromethyl (-CF3) group. The presence of the trifluoromethyl group often enhances critical properties in drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[1] The additional fluorine atoms further modulate these characteristics, making this compound a versatile platform for creating novel active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1] The bromine atom serves as a reactive handle, ideal for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.[1]

Chemical and Physical Properties

The physicochemical properties of this compound are summarized below. These characteristics are essential for designing synthetic routes, ensuring proper handling, and predicting its behavior in various chemical environments.

| Property | Value | Reference |

| CAS Number | 156243-64-0 | [3][4] |

| Molecular Formula | C₇H₂BrF₅ | [3][4] |

| Molecular Weight | 260.99 g/mol | [3][4] |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | 187.1 ± 35.0 °C (at 760 Torr) | [4] |

| Density | 1.768 ± 0.06 g/cm³ (at 20 °C) | [4] |

| Flash Point | 66.9 ± 25.9 °C | [4] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [4] |

Molecular Structure and Synthesis

The structure of this compound features a benzene ring substituted at the 1, 3, 4, and 5 positions.

Caption: Molecular structure of this compound.

Synthetic Pathway

While specific proprietary synthesis methods may vary, a plausible and common approach for preparing such a compound involves the electrophilic bromination of a suitable precursor. The electron-withdrawing nature of the trifluoromethyl and fluoro groups directs the incoming electrophile (bromine).

A logical synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: General Electrophilic Bromination

The following is a generalized protocol for the bromination of an activated benzene derivative, adapted from procedures for similar compounds.[5]

-

Reaction Setup: The starting material, 1,3-difluoro-2-(trifluoromethyl)benzene, is dissolved in a suitable inert solvent (e.g., a halogenated solvent) in a reaction vessel equipped with a stirrer and a dropping funnel. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is added.

-

Addition of Brominating Agent: A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), is dissolved in the same solvent and added dropwise to the reaction mixture at a controlled temperature to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), to determine when the starting material has been consumed.

-

Quenching: Upon completion, the reaction is carefully quenched by adding a reducing agent solution (e.g., sodium bisulfite) to neutralize any excess bromine.

-

Work-up: The organic layer is separated, washed sequentially with water and brine, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the high-purity this compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial building block for creating more complex molecules.[1]

-

Pharmaceutical Synthesis: The incorporation of fluorinated motifs is a common strategy in drug design to enhance pharmacokinetic properties.[6] This compound provides a scaffold that can be elaborated through reactions at the bromine position to synthesize novel drug candidates with potentially improved metabolic stability and bioactivity.[1]

-

Agrochemical Development: Similar to pharmaceuticals, the trifluoromethyl and fluoro groups can lead to the development of more effective and environmentally stable pesticides and herbicides.[1]

-

Materials Science: Fluorinated aromatic compounds are sometimes explored for creating functional materials, such as polymers or liquid crystals, due to the enhanced thermal and chemical stability conferred by fluorine atoms.[7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact CAS number was not fully detailed in the search results, data from structurally similar fluorinated and brominated aromatic compounds provide essential safety guidance.[8][9][10][11]

| Hazard Category | Precautionary Measures and Information |

| Health Hazards | Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10][11] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][11] |

| Physical Hazards | Flammable liquid and vapor.[9][10] Vapors may form explosive mixtures with air.[10][11] Keep away from heat, sparks, open flames, and hot surfaces.[9][10] Use explosion-proof electrical/ventilating/lighting equipment.[10][11] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection.[8][9] In case of inadequate ventilation, wear respiratory protection. |

| Handling & Storage | Wash hands and any exposed skin thoroughly after handling.[8] Store in a dry, cool, and well-ventilated place.[4][8] Keep container tightly closed.[8] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8] Do not empty into drains.[8] |

Conclusion

This compound (CAS 156243-64-0) is a high-value chemical intermediate essential for innovation in the pharmaceutical and agrochemical sectors. Its unique molecular structure offers a versatile platform for synthetic chemists to develop novel compounds with enhanced biological and chemical properties. Proper understanding of its physicochemical data, synthetic pathways, and safety protocols is crucial for its effective and safe utilization in advanced research and development projects.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 156243-64-0 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Buy 4-Bromo-3,5-difluorobenzotrifluoride | 499238-36-7 [smolecule.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

physical and chemical properties of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

A Comprehensive Technical Guide to 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring two fluorine atoms, a trifluoromethyl group, and a bromine atom, makes it a highly versatile and valuable synthetic building block. The presence of the trifluoromethyl (-CF3) group can enhance crucial properties in drug candidates, such as metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth overview of the physical and chemical properties, synthetic applications, and safety considerations for this compound.

Core Physical and Chemical Properties

The distinct properties of this compound are central to its utility in chemical synthesis. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly influences the reactivity of the aromatic ring and the bromine atom.

Physical Data

The key physical properties are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source |

| CAS Number | 156243-64-0 | [1][2] |

| Molecular Formula | C₇H₂BrF₅ | [1][2] |

| Molecular Weight | 260.99 g/mol | [1][2] |

| Appearance | Colorless Liquid | [2] |

| Boiling Point | 187.1 ± 35.0 °C (at 760 Torr) | [2] |

| Density | 1.768 ± 0.06 g/cm³ (at 20 °C) | [2] |

| Flash Point | 66.9 ± 25.9 °C | [2] |

Chemical and Safety Data

| Property | Value | Source |

| IUPAC Name | 1-Bromo-3,5-difluoro-4-(trifluoromethyl)benzene | N/A |

| Solubility | Slightly soluble in water | [2] |

| Storage | Store sealed in a dry place at room temperature | [2] |

| InChI | InChI=1S/C7H2BrF5/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H | [2] |

Role in Drug Discovery and Development

Fluorinated compounds are integral to modern drug discovery, with over half of top-selling drug molecules containing fluorine.[3] The trifluoromethyl group, in particular, is a key pharmacophore found in numerous FDA-approved drugs.[4] this compound serves as a critical intermediate for introducing these desirable fluorinated motifs into complex molecules.

The bromine atom acts as a versatile functional handle, enabling a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of active pharmaceutical ingredient (API) synthesis.[5]

Experimental Protocols and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, its preparation would logically follow established methods for the synthesis of similar polyhalogenated aromatic compounds.

General Synthetic Approach

The synthesis likely involves the selective bromination of a 1,3-difluoro-2-(trifluoromethyl)benzene precursor. Electrophilic aromatic substitution is the key mechanism.

Hypothetical Synthesis Workflow:

-

Starting Material: 1,3-difluoro-2-(trifluoromethyl)benzene.

-

Brominating Agent: A suitable brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂).

-

Catalyst/Solvent: An acid catalyst (e.g., sulfuric acid) or a Lewis acid in an appropriate solvent system.[6]

-

Reaction Conditions: The reaction is typically run at controlled temperatures to ensure regioselectivity and minimize the formation of byproducts.[6]

-

Workup and Purification: The reaction mixture is quenched, followed by extraction. The crude product is then purified, commonly using distillation or column chromatography to achieve high purity.

Key Reactions

As a synthetic intermediate, the compound's primary value lies in the reactivity of its C-Br bond.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

These reactions allow for the strategic attachment of diverse molecular fragments, making it a powerful tool for building complex molecular architectures.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7]

-

Fire Safety: The compound is a liquid with a flash point indicating it is combustible. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (e.g., dry chemical, CO₂).

-

Health Hazards: Expected to cause skin and serious eye irritation. May be harmful if swallowed, inhaled, or absorbed through the skin.[7][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, acids, and bases.[7]

Always consult a comprehensive and compound-specific SDS before handling and perform a thorough risk assessment for any planned experimental work.

References

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 156243-64-0 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-Bromo-3-fluorobenzotrifluoride | C7H3BrF4 | CID 142414 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible and efficient multi-step synthesis route for 3,5-Difluoro-4-(trifluoromethyl)bromobenzene, a key building block in the development of novel pharmaceuticals and agrochemicals. The synthesis commences with the readily available starting material, 3,5-difluoroaniline, and proceeds through a three-step sequence involving iodination, trifluoromethylation, and a final Sandmeyer bromination. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to facilitate its application in a laboratory setting.

Overview of the Synthetic Route

The synthesis of this compound is strategically designed to introduce the desired functional groups in a controlled manner. The overall transformation is depicted below:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data.

Step 1: Iodination of 3,5-Difluoroaniline

The first step involves the regioselective iodination of 3,5-difluoroaniline at the 4-position. The strong activating and ortho-, para-directing effect of the amino group facilitates this electrophilic substitution.

Experimental Protocol:

A solution of 3,5-difluoroaniline (1.0 eq) in a suitable solvent, such as chloroform, is treated with N-iodosuccinimide (NIS) (1.05 eq) in portions at ambient temperature. The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3,5-difluoro-4-iodoaniline. This product is often of sufficient purity for use in the subsequent step without further purification. A nearly quantitative yield has been reported for this reaction.

| Parameter | Value | Reference |

| Starting Material | 3,5-Difluoroaniline | |

| Reagent | N-Iodosuccinimide (NIS) | |

| Solvent | Chloroform | |

| Temperature | Ambient | |

| Reaction Time | Monitored by TLC | |

| Reported Yield | Nearly Quantitative | [1] |

Step 2: Copper-Mediated Trifluoromethylation of 3,5-Difluoro-4-iodoaniline

The introduction of the trifluoromethyl group is achieved via a copper-mediated cross-coupling reaction. This method is effective for the trifluoromethylation of aryl iodides.

Experimental Protocol:

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), 3,5-difluoro-4-iodoaniline (1.0 eq), copper(I) iodide (CuI) (1.5 eq), and a suitable fluoride source such as cesium fluoride (CsF) (3.0 eq) are suspended in a dry, polar aprotic solvent like N,N-dimethylformamide (DMF). To this suspension, trifluoromethyltrimethylsilane (TMSCF3) (2.0 eq) is added. The reaction mixture is then heated to a temperature between 60-80°C and stirred for several hours until the starting material is consumed, as indicated by TLC or GC-MS analysis. After cooling to room temperature, the reaction is quenched with aqueous ammonium chloride solution and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford 3,5-difluoro-4-(trifluoromethyl)aniline.

| Parameter | Value | Reference |

| Starting Material | 3,5-Difluoro-4-iodoaniline | |

| Reagents | TMSCF3, CuI, CsF | [2] |

| Solvent | DMF | [2] |

| Temperature | 60-80°C | |

| Reaction Time | Monitored by TLC/GC-MS | |

| Typical Yield | Moderate to Good |

Step 3: Sandmeyer Bromination of 3,5-Difluoro-4-(trifluoromethyl)aniline

The final step is the conversion of the amino group of 3,5-difluoro-4-(trifluoromethyl)aniline to a bromo group using the Sandmeyer reaction.

Experimental Protocol:

3,5-Difluoro-4-(trifluoromethyl)aniline (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (HBr, 48%). The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (NaNO2) (1.1 eq) in water is then added dropwise while maintaining the temperature below 5°C to form the diazonium salt. In a separate flask, a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr is prepared and heated to 60-70°C. The freshly prepared cold diazonium salt solution is then added slowly to the hot CuBr solution. Vigorous nitrogen evolution is observed. After the addition is complete, the reaction mixture is stirred at this temperature for an additional 30-60 minutes. The mixture is then cooled to room temperature and extracted with a suitable organic solvent, such as diethyl ether or dichloromethane. The combined organic extracts are washed with water, aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude this compound can be further purified by distillation or column chromatography.

| Parameter | Value | Reference |

| Starting Material | 3,5-Difluoro-4-(trifluoromethyl)aniline | |

| Reagents | NaNO2, HBr, CuBr | [3][4] |

| Solvent | Water/HBr | [3][4] |

| Temperature | 0-5°C (diazotization), 60-70°C (Sandmeyer) | |

| Reaction Time | 1-2 hours | |

| Typical Yield | Good to Excellent |

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

References

- 1. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(trifluoromethyl)bromobenzene is a halogenated aromatic compound that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring two fluorine atoms, a trifluoromethyl group, and a bromine atom, imparts specific electronic properties and reactivity, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a representative synthetic protocol.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom at position 1, fluorine atoms at positions 3 and 5, and a trifluoromethyl group at position 4. This arrangement of electron-withdrawing groups significantly influences the reactivity of the aromatic ring and the carbon-bromine bond.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₂BrF₅ | [2] |

| Molecular Weight | 260.99 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 187.1 ± 35.0 °C (at 760 Torr) | |

| Density | 1.768 ± 0.06 g/cm³ (at 20 °C) | |

| CAS Number | 115459-74-0 | [1] |

| IUPAC Name | 1-Bromo-3,5-difluoro-4-(trifluoromethyl)benzene | |

| SMILES | C1=C(C(=C(C=C1F)Br)F)C(F)(F)F |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the electrophilic bromination of 3,5-difluorobenzotrifluoride. The electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the benzene ring, necessitating carefully controlled reaction conditions to achieve selective bromination at the desired position.

Experimental Protocol: Electrophilic Bromination of 3,5-Difluorobenzotrifluoride

This protocol describes a general method for the synthesis of this compound.

Materials:

-

3,5-Difluorobenzotrifluoride

-

Bromine (Br₂)

-

Anhydrous Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst

-

Anhydrous dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄)

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with 3,5-difluorobenzotrifluoride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: The reaction mixture is cooled in an ice bath, and the Lewis acid catalyst (e.g., FeBr₃) is added portion-wise while stirring.

-

Bromination: A solution of bromine in anhydrous dichloromethane is added dropwise from the dropping funnel to the cooled and stirred reaction mixture. The rate of addition is controlled to maintain the reaction temperature below 5 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) to determine the consumption of the starting material.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bisulfite to neutralize any unreacted bromine.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are then washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the molecular structure.

Synthetic Pathway Workflowdot

References

electrophilic and nucleophilic substitution sites of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Sites of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Introduction

This compound (CAS: 156243-64-0) is a highly functionalized aromatic compound that serves as a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] Its benzene ring is substituted with a powerful electron-withdrawing trifluoromethyl group, two electron-withdrawing fluorine atoms, and a bromine atom. This unique combination of substituents creates a distinct electronic landscape that dictates the molecule's reactivity, particularly its regioselectivity in electrophilic and nucleophilic aromatic substitution reactions. This guide provides a detailed analysis of the probable sites for both types of substitution, supported by mechanistic principles and adapted experimental protocols for researchers, scientists, and drug development professionals.

Analysis of Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the this compound ring is challenging due to the presence of multiple deactivating, electron-withdrawing groups. The trifluoromethyl (-CF3) group and the two fluorine (-F) atoms strongly reduce the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.[2] Consequently, harsh reaction conditions are typically required to promote substitution.

The regioselectivity of the reaction is determined by the cumulative directing effects of the existing substituents. The two available positions for substitution are C2 and C6.

-

Trifluoromethyl (-CF3) Group : This is a powerful deactivating group due to its strong negative inductive effect (-I). It is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself.[3] Both C2 and C6 are meta to the -CF3 group, making these positions electronically favored by this substituent.

-

Fluorine (-F) Atoms : As halogens, fluorine atoms are deactivating due to their strong inductive electron withdrawal. However, they possess lone pairs of electrons that can be donated to the ring through resonance (+R effect), making them ortho-, para-directors. The fluorine at C3 directs towards C2 (ortho) and C6 (para), while the fluorine at C5 directs towards C6 (ortho) and C2 (para).

-

Bromine (-Br) Atom : Similar to fluorine, bromine is a deactivating, ortho-, para-director. The bromine at C1 directs towards C2 and C6 (both ortho).

Conclusion on Electrophilic Substitution: All substituents on the ring either favor or do not strongly oppose electrophilic attack at the C2 and C6 positions . The powerful meta-directing effect of the -CF3 group and the ortho-, para-directing effects of the -F and -Br atoms are in agreement. Therefore, electrophilic substitution will almost certainly occur at these two equivalent positions.

Caption: Logical flow for determining the site of electrophilic substitution.

Analysis of Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the ring and displaces a leaving group.

-

Ring Activation : The strong electron-withdrawing effects of the -CF3 group and the two -F atoms activate the ring for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).[4]

-

Leaving Group : The bromine atom at the C1 position is a good leaving group. While fluoride can also be a leaving group in SNAr reactions, bromide is generally more readily displaced.

-

Regioselectivity : The most favorable position for nucleophilic attack is the carbon atom bearing the bromine (C1). This position is para to the strongly activating -CF3 group and ortho to the two activating -F atoms. The placement of strong electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing the Meisenheimer complex intermediate, thereby facilitating the reaction.[4]

Conclusion on Nucleophilic Substitution: The primary site for nucleophilic substitution is the C1 position , leading to the displacement of the bromide ion. The reaction is strongly favored due to the excellent leaving group ability of bromine and the substantial stabilization of the reaction intermediate by the flanking fluorine atoms and the para-trifluoromethyl group.[2]

Caption: The stepwise mechanism for nucleophilic aromatic substitution (SNAr).

Data Summary

| Reaction Type | Reagent | Predicted Site of Substitution | Predicted Major Product |

| Electrophilic | Electrophile (E⁺) | C2 and/or C6 | 1-Bromo-2-E-3,5-difluoro-4-(trifluoromethyl)benzene |

| Nucleophilic | Nucleophile (Nu⁻) | C1 | 1-Nu-3,5-difluoro-4-(trifluoromethyl)benzene |

To provide context, the table below presents data for analogous reactions on similar, highly substituted aromatic compounds.

| Substrate | Reaction | Conditions | Product(s) | Yield | Reference |

| 1-Nitro-3-trifluoromethylbenzene | Bromination | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, H₂SO₄, CH₂Cl₂, 35°C | 1-Bromo-3-nitro-5-trifluoromethylbenzene | 89.6% | [5] |

| 1,3-bis(trifluoromethyl)benzene | Bromination | 1,3-dibromo-5,5-dimethylhydantoin, H₂SO₄, Acetic Acid, 45°C | 3,5-bis(trifluoromethyl)bromobenzene | 93.7% | [6] |

| 4,5-Difluoro-1,2-dinitrobenzene | Nucleophilic Substitution | Morpholine, Et₃N, EtOH, Reflux | 4-(4,5-Difluoro-2-nitrophenyl)morpholine | 88% | [7] |

Experimental Protocols (Adapted)

The following protocols are adapted from general procedures for reactions on similarly activated or deactivated aromatic compounds. Researchers should perform small-scale test reactions to optimize conditions for this compound.

Protocol 1: Electrophilic Nitration (Adapted)

This protocol for nitration is adapted from procedures used for deactivated aromatic rings.

Caption: A generalized experimental workflow for electrophilic nitration.

Methodology:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 mL) to 0°C in an ice bath.

-

Substrate Addition : Slowly add this compound (1.0 mmol) to the cold sulfuric acid with stirring until fully dissolved.

-

Reagent Addition : Add fuming nitric acid (1.1 mmol) dropwise to the mixture, ensuring the internal temperature does not exceed 10°C.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup : Carefully pour the reaction mixture onto a beaker of crushed ice.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3 x 20 mL).

-

Purification : Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Nucleophilic Substitution with an Amine (Adapted)

This protocol is adapted from procedures for SNAr reactions on activated aryl halides.[7]

Methodology:

-

Reaction Setup : To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or DMF (10 mL), add the desired amine nucleophile (e.g., morpholine, 1.2 mmol).

-

Base Addition : Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 mmol) or potassium carbonate (K₂CO₃, 1.5 mmol), to the mixture.

-

Reaction : Heat the reaction mixture to reflux (or a suitable temperature, e.g., 80-100°C) and stir for 4-18 hours. Monitor the reaction's completion by TLC or GC-MS.

-

Workup : After cooling to room temperature, dilute the reaction mixture with water (50 mL).

-

Extraction : Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting crude material can be purified via flash column chromatography to yield the desired product.

References

- 1. 4-Bromo-2,3-difluorobenzonitrile|Research Chemical [benchchem.com]

- 2. Buy 4-Bromo-3,5-difluorobenzotrifluoride | 499238-36-7 [smolecule.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key intermediates and synthetic pathways for the preparation of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene, a valuable building block in the development of novel pharmaceuticals and agrochemicals. This document outlines two primary synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory and developmental scale-up.

Route 1: Synthesis via Sandmeyer Reaction of 3,5-Difluoro-4-(trifluoromethyl)aniline

This is a prominent and widely utilized pathway for the synthesis of this compound. The core of this route lies in the diazotization of the key intermediate, 3,5-Difluoro-4-(trifluoromethyl)aniline, followed by a copper-catalyzed bromination.

Key Intermediate: 3,5-Difluoro-4-(trifluoromethyl)aniline

The synthesis of this crucial aniline intermediate is a critical first step. A common method involves the amination of a suitable precursor, such as 4-chloro-3,5-difluorobenzotrifluoride, via nucleophilic aromatic substitution.

Reaction: Amination of 4-chloro-3,5-difluorobenzotrifluoride

A mixture of 4-chloro-3,5-dinitrobenzotrifluoride (1.8 mmol) and an appropriate substituted aniline (2.5 mmol) in methanol (20 ml) is stirred at room temperature for 30-45 minutes. The resulting precipitate is filtered and can be recrystallized from a methanol-water mixture. While this provides a general guideline for amination of a similar structure, specific conditions for 4-chloro-3,5-difluorobenzotrifluoride would require optimization.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity |

| 4-chloro-3,5-difluorobenzotrifluoride | Ammonia | Methanol (or other polar solvent) | Room Temperature to Elevated | 1-24 h | 70-90% (estimated) | >98% |

Final Step: Sandmeyer Reaction

The conversion of the aniline to the final bromo-derivative is achieved through the Sandmeyer reaction. This reaction proceeds via the formation of a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.

Reaction: Diazotization and bromination of 3,5-Difluoro-4-(trifluoromethyl)aniline

To a stirred solution of 3,5-difluoro-4-(trifluoromethyl)aniline in aqueous hydrobromic acid (48%), cooled to 0-5°C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C. The reaction is monitored for the presence of nitrous acid using starch-iodide paper. Once diazotization is complete, the cold diazonium salt solution is added to a solution of copper(I) bromide in aqueous hydrobromic acid. The reaction mixture is then gently warmed to room temperature and may be heated to 50-60°C to ensure complete decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), washed with aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

| Starting Material | Reagents | Catalyst | Solvent | Temperature | Time | Yield | Purity |

| 3,5-Difluoro-4-(trifluoromethyl)aniline | Sodium nitrite, Hydrobromic acid | Copper(I) bromide | Water | 0-60°C | 2-4 h | 75-85% (estimated) | >99% |

Route 2: Synthesis via Bromination of a Benzotrifluoride Derivative

An alternative approach to this compound involves the direct bromination of a suitable trifluoromethylated and fluorinated benzene precursor. This route can be advantageous if the starting benzotrifluoride derivative is readily available.

Key Intermediate: 1,3-Difluoro-2-(trifluoromethyl)benzene

The synthesis of this starting material is a prerequisite for this route. While various methods for the synthesis of fluorinated aromatic compounds exist, a specific high-yield protocol for this particular isomer may require multi-step synthesis.

Final Step: Electrophilic Bromination

The introduction of the bromine atom onto the aromatic ring is achieved through electrophilic aromatic substitution. The directing effects of the fluorine and trifluoromethyl groups will influence the position of bromination.

Reaction: Bromination of 1,3-difluoro-2-(trifluoromethyl)benzene

To a mixture of glacial acetic acid and concentrated sulfuric acid, 1,3-difluoro-2-(trifluoromethyl)benzene is added. The mixture is stirred rapidly, and a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin is added portion-wise, maintaining the temperature between 40-50°C. The reaction is monitored by gas chromatography (GC) for the consumption of the starting material. Upon completion, the reaction mixture is cooled and poured into ice-water. The organic layer is separated, washed with aqueous sodium hydroxide, and dried. The crude product is then purified by distillation.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity |

| 1,3-Difluoro-2-(trifluoromethyl)benzene | 1,3-dibromo-5,5-dimethylhydantoin, Sulfuric acid | Glacial acetic acid | 40-50°C | 4-6 h | 80-95% (estimated) | >98% |

Process Visualizations

To further elucidate the synthetic pathways, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway for Route 1.

Commercial Sourcing and Technical Profile of High-Purity 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for high-purity 3,5-Difluoro-4-(trifluoromethyl)bromobenzene (CAS No. 156243-64-0). This fluorinated building block is of significant interest in pharmaceutical and agrochemical research and development due to its utility as a versatile synthetic intermediate.[1][2] The incorporation of trifluoromethyl and fluorine moieties can enhance the lipophilicity, metabolic stability, and binding affinity of target molecules, making this compound a valuable starting material for the synthesis of novel active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][3]

Commercial Availability

A number of chemical suppliers offer this compound for research and development purposes. The table below summarizes key information from various suppliers. Please note that purity levels and availability are subject to change and should be confirmed with the respective supplier.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |

| Matrix Scientific | This compound | 156243-64-0 | C7H2BrF5 | 260.99 | Hazard: Irritant. Available in various quantities.[4] |

| Santa Cruz Biotechnology | This compound | 156243-64-0 | C7H2BrF5 | 260.99 | For Research Use Only.[5][6] |

| Parchem | 4-Bromo-3,5-difluorobenzotrifluoride | 1805023-67-9 | C7H2BrF5 | - | Listed as a synonym for 2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene.[7] |

Physicochemical Properties

Key physicochemical properties of this compound are summarized below. This data is essential for reaction planning and safety considerations.

| Property | Value | Source |

| Molecular Formula | C7H2BrF5 | [4][5] |

| Molecular Weight | 260.99 g/mol | [4][5] |

| Boiling Point | 187.1±35.0 °C (at 760 Torr) | [8] |

| Density | 1.768±0.06 g/cm³ (at 20 °C, 760 Torr) | [8] |

Synthesis and Purification Workflow

The synthesis of fluorinated aromatic compounds often involves multi-step processes. While a specific, detailed experimental protocol for the commercial synthesis of this compound is proprietary to the manufacturers, a plausible synthetic route can be inferred from general knowledge of organic synthesis. A common approach involves the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction.

A potential synthetic workflow is outlined in the diagram below. This process would begin with a suitable difluoro-trifluoromethyl aniline, which is then converted to a diazonium salt. Subsequent reaction with a bromine source, such as cuprous bromide, would yield the desired product. Purification would typically involve extraction and distillation to achieve high purity.

References

The Strategic Role of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks are instrumental in modulating a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity. Among these, 3,5-Difluoro-4-(trifluoromethyl)bromobenzene has emerged as a key intermediate, offering a unique combination of reactive handles and fluorine substitution patterns that are highly sought after in the synthesis of novel therapeutic agents and agrochemicals. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this versatile building block, complete with experimental protocols and data presented for ease of reference.

Core Properties and Synthesis

This compound is a halogenated aromatic compound valued for its trifluoromethyl group ortho to a bromine atom, and two fluorine atoms meta to the bromine. This specific arrangement of substituents creates a unique electronic environment on the phenyl ring, influencing its reactivity in a variety of chemical transformations.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 156243-64-0 | [1] |

| Molecular Formula | C₇H₂BrF₅ | [1] |

| Molecular Weight | 260.99 g/mol | [1] |

| Boiling Point | 187.1 ± 35.0 °C (at 760 Torr) | [2] |

| Density | 1.768 ± 0.06 g/cm³ (at 20 °C) | [2] |

| Appearance | Colorless liquid | [2] |

Synthesis Protocol: Bromination of 3,5-Difluorobenzotrifluoride

Reaction Scheme:

A representative synthesis of a brominated fluorinated aromatic compound.

Materials:

-

3,5-Difluorobenzotrifluoride

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

-

Aqueous sodium bisulfite solution

-

Aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3,5-difluorobenzotrifluoride in an anhydrous solvent such as carbon tetrachloride, add a catalytic amount of iron(III) bromide or iron filings.

-

Slowly add a stoichiometric amount of bromine to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of an aqueous sodium bisulfite solution to remove any unreacted bromine.

-

Separate the organic layer and wash it sequentially with aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Applications in Cross-Coupling Reactions

The bromine atom in this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. This compound can be coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate complex scaffolds.

Generalized Reaction Scheme:

Generalized Suzuki-Miyaura coupling reaction.

Experimental Protocol (Representative):

-

In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as potassium carbonate (2.0 equiv.).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Degas the mixture and then heat it under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, which is a key transformation for introducing alkynyl moieties into drug candidates.

Generalized Reaction Scheme:

Generalized Sonogashira coupling reaction.

Experimental Protocol (Representative):

-

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.), and a base (e.g., triethylamine, 2.0 equiv.).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired alkynyl-substituted product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a crucial method for the synthesis of arylamines, a common motif in pharmaceuticals. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Generalized Reaction Scheme:

References

Methodological & Application

Application of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene in Agrochemical Development: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(trifluoromethyl)bromobenzene is a key fluorinated building block in the development of modern agrochemicals. The strategic incorporation of fluorine and trifluoromethyl groups into the molecular structure of active ingredients can significantly enhance their biological efficacy, metabolic stability, and lipophilicity. These properties are highly desirable in the design of potent and selective herbicides, insecticides, and fungicides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel agrochemicals, with a focus on a patented class of herbicidal pyridyl-ether derivatives.

Key Applications in Agrochemical Synthesis

The unique substitution pattern of this compound makes it a versatile precursor for a range of agrochemical classes. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of the 3,5-difluoro-4-(trifluoromethyl)phenyl moiety into diverse molecular scaffolds. This moiety is often found in agrochemicals targeting specific biological pathways in weeds, insects, or fungal pathogens.

One prominent application is in the synthesis of herbicidal pyridyl-ether derivatives . These compounds have been shown to exhibit significant pre- and post-emergent herbicidal activity against a broad spectrum of weeds. The synthesis typically involves a key Suzuki coupling reaction to form a biaryl linkage, followed by further functionalization to yield the final active ingredient.

Experimental Protocols

The following protocols are based on patented synthetic routes for the preparation of herbicidal pyridyl-ether derivatives from this compound.

Protocol 1: Synthesis of 2-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,6-dimethoxypyridine

This protocol details the crucial Suzuki coupling reaction to create the core biaryl structure.

Materials:

-

This compound

-

(4,6-Dimethoxypyridin-2-yl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), (4,6-dimethoxypyridin-2-yl)boronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Add a 2M aqueous solution of sodium carbonate (3.0 eq) and 1,4-dioxane as the solvent.

-

Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Heat the mixture to 80-90 °C and stir vigorously under an inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,6-dimethoxypyridine.

Protocol 2: Synthesis of a Pyridyl-Ether Herbicide

This protocol describes the subsequent etherification to yield the final herbicidal compound.

Materials:

-

2-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,6-dimethoxypyridine

-

A suitable phenol derivative (e.g., 4-hydroxyphenoxyacetic acid methyl ester)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,6-dimethoxypyridine (1.0 eq) in DMF, add the phenol derivative (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to obtain the final pyridyl-ether herbicide.

Data Presentation

The following table summarizes the herbicidal activity of a representative pyridyl-ether derivative synthesized from this compound against various weed species. The data is presented as the concentration required for 80% growth inhibition (GI₈₀).

| Compound ID | Weed Species (Scientific Name) | GI₈₀ (g ai/ha) |

| PEH-1 | Alopecurus myosuroides (Black-grass) | 125 |

| Avena fatua (Wild oat) | 250 | |

| Lolium rigidum (Rigid ryegrass) | 125 | |

| Setaria viridis (Green foxtail) | 62.5 | |

| Amaranthus retroflexus (Redroot pigweed) | 62.5 | |

| Chenopodium album (Common lambsquarters) | 125 | |

| Galium aparine (Cleavers) | 250 | |

| Stellaria media (Common chickweed) | 125 |

PEH-1 represents a generic pyridyl-ether herbicide derived from this compound as described in the protocols.

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for the preparation of a pyridyl-ether herbicide.

Logical Relationship of Key Moieties

Caption: Relationship between the starting material and the final herbicidal activity.

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(trifluoromethyl)bromobenzene is a valuable building block in medicinal chemistry and materials science. The presence of two fluorine atoms and a trifluoromethyl group significantly influences the electronic properties of the aromatic ring, often enhancing the metabolic stability, binding affinity, and bioavailability of target molecules. The bromine atom serves as a versatile handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note provides a detailed overview and experimental protocols for the Suzuki coupling of this compound with various boronic acids, a key transformation for the synthesis of complex biaryl and heteroaryl structures.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The general mechanism involves a catalytic cycle with a palladium complex. Key steps include the oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with a boronic acid derivative in the presence of a base, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst. Due to the electron-withdrawing nature of the fluorine and trifluoromethyl substituents, this compound is an excellent substrate for the oxidative addition step.

Data Presentation: Representative Reaction Conditions for Suzuki Coupling of Fluorinated Aryl Bromides

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving aryl bromides with structural similarities to this compound. These examples serve as a guide for reaction optimization.

| Aryl Bromide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | Water | 110 | >95 | [1] |

| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | Water | 110 | ~90 | [1] |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | Water | 110 | ~85 | [1] |

| 4-Bromo-2-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | Water | 110 | ~60 | [1] |

| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100-120 | High | General Protocol |

| 1,4-Dibromo-2-(trifluoromethyl)benzene | Arylboronic acid (1 eq.) | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 70-90 | [2] |

Experimental Protocols

The following are detailed protocols for performing Suzuki coupling reactions with this compound. These protocols are based on established procedures for structurally related electron-deficient aryl bromides and should be optimized for specific substrates.

Protocol 1: General Suzuki Coupling with Arylboronic Acids

This protocol is a good starting point for a wide range of arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand (2-6 mol%)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

-

Anhydrous and degassed 1,4-dioxane or toluene

-

Degassed water

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and heating source

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).

-

Seal the flask and evacuate and backfill with an inert gas three times.

-

Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, or toluene/ethanol/water mixture)

-

Microwave reaction vial with a stir bar

Procedure:

-

In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), Pd(dppf)Cl₂ (0.0125 mmol, 2.5 mol%), and sodium carbonate (1.0 mmol).

-

Add the degassed solvent (3-5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 100-150 °C for 10-40 minutes with stirring.

-

After the reaction is complete, cool the vial to room temperature.

-

Follow the workup and purification procedure described in Protocol 1.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2]

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene. This substrate is a highly electron-deficient aryl halide, presenting unique challenges and opportunities in C-N bond formation. The resulting product, 3,5-difluoro-4-(trifluoromethyl)aniline and its derivatives, are valuable building blocks in medicinal chemistry, often incorporated to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.[1]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine, yielding a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex to form the desired C-N bond and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.

The choice of ligand is critical for the success of the reaction, as it influences the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to facilitate these key steps.

Applications of N-Aryl-3,5-difluoro-4-(trifluoromethyl)anilines

The products derived from the Buchwald-Hartwig amination of this compound are of significant interest in drug discovery and materials science. The unique substitution pattern of the aniline product, featuring two fluorine atoms and a trifluoromethyl group, imparts desirable properties to molecules, including:

-

Enhanced Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, increasing the half-life of drug candidates.

-

Increased Lipophilicity: The trifluoromethyl group can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulation of pKa: The electron-withdrawing nature of the substituents can significantly lower the pKa of the aniline nitrogen, influencing its binding interactions and solubility.

-

Unique Conformational Preferences: The steric and electronic properties of the substituents can induce specific conformational preferences in the final molecule, which can be crucial for potent and selective binding to biological targets.

Data Presentation: Reaction Parameters and Optimization

The successful execution of the Buchwald-Hartwig amination of the electron-deficient this compound is highly dependent on the judicious selection of the catalyst system and reaction conditions. Below are tables summarizing typical reaction conditions and screening results for analogous electron-deficient aryl bromides, providing a solid foundation for optimizing the target reaction.

Table 1: Typical Reaction Conditions for the Amination of Electron-Deficient Aryl Bromides

| Parameter | Recommended Range/Options | Notes |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-2 mol%. Both are common and effective Pd(0) and Pd(II) sources. Pd₂(dba)₃ is often preferred for its air stability.[2] |

| Ligand | XPhos, RuPhos, BrettPhos | 2-4 mol%. Bulky, electron-rich biaryl phosphine ligands are generally most effective for challenging substrates. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.4-2.2 equiv. Sodium tert-butoxide is a strong, effective base for many aminations. Carbonate bases can be used for more sensitive substrates. |

| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are crucial. Toluene is a common choice for its high boiling point. |

| Temperature | 80 - 110 °C | The reaction temperature will depend on the specific catalyst system and substrate reactivity. Optimization may be required.[2] |

| Amine | Primary & Secondary Alkyl/Aryl Amines | 1.1-1.5 equiv. |

Table 2: Ligand and Base Screening for the Amination of 4-Bromobenzotrifluoride with Aniline

Reaction Conditions: 4-bromobenzotrifluoride (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (1.4 mmol), Toluene (5 mL), 100 °C, 24 h. Yields determined by GC analysis.

| Entry | Ligand | Base | Yield (%) |

| 1 | XPhos | NaOtBu | 95 |

| 2 | RuPhos | NaOtBu | 91 |

| 3 | SPhos | NaOtBu | 88 |

| 4 | XPhos | K₃PO₄ | 78 |

| 5 | XPhos | Cs₂CO₃ | 85 |

Data is representative and compiled from analogous reactions in the literature.[1]

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound. These protocols are based on established procedures for electron-deficient aryl bromides.

Protocol 1: General Procedure for the Amination with Arylamines

Materials:

-

This compound

-

Aryl amine (e.g., Aniline)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block

-

Standard glassware for workup and purification

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add the aryl amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.

-

Stir the reaction mixture at 100 °C and monitor the reaction progress by TLC, GC, or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Amination with Primary Aliphatic Amines

Materials:

-

This compound

-

Primary aliphatic amine (e.g., n-Hexylamine)

-

[Pd(allyl)Cl]₂

-

tert-Butyl-XPhos

-

Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block

-

Standard glassware for workup and purification

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add [Pd(allyl)Cl]₂ (0.015 mmol, 1.5 mol%) and tert-Butyl-XPhos (0.03 mmol, 3 mol%).

-

Add anhydrous THF (2 mL) and stir for 10 minutes at room temperature to form the active catalyst.

-

In a separate flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the primary aliphatic amine (1.2 mmol, 1.2 equiv) in anhydrous THF (3 mL).

-

Add the substrate/amine solution to the catalyst solution.

-

Add LiHMDS (1.0 M in THF, 1.5 mmol, 1.5 equiv) dropwise at room temperature.

-

Stir the reaction mixture at 80 °C and monitor for completion.

-

After completion, cool to room temperature and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by chromatography.

References

Application Notes and Protocols for Sonogashira Coupling with 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Sonogashira coupling reaction of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene with various terminal alkynes. The strong electron-withdrawing nature of the fluoro and trifluoromethyl substituents on the aromatic ring enhances the reactivity of the aryl bromide, facilitating the palladium-catalyzed cross-coupling reaction. This protocol is based on established methods for structurally similar electron-deficient aryl halides and provides a robust starting point for the synthesis of a diverse range of substituted alkynes.

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The products of this reaction, aryl alkynes, are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials.

This compound is a highly electron-deficient substrate, which makes it an excellent candidate for the Sonogashira coupling. The electron-withdrawing groups activate the C-Br bond towards oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.

Reaction Scheme

Caption: General scheme for the Sonogashira coupling of this compound.

Experimental Protocols

Materials and Methods

Reagents:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)

-

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous

-

Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Schlenk flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Syringes and needles

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Flash chromatography system

General Procedure for Sonogashira Coupling

This protocol describes a general method for the coupling of this compound with a terminal alkyne on a 1.0 mmol scale.

Synthesis of Novel Heterocyclic Compounds Using 3,5-Difluoro-4-(trifluoromethyl)bromobenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(trifluoromethyl)bromobenzene is a valuable and versatile building block in modern organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties, stemming from the presence of two fluorine atoms and a trifluoromethyl group, render the aromatic ring electron-deficient and amenable to a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing this key intermediate. The primary synthetic strategies covered include Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as Nucleophilic Aromatic Substitution (SNAr).

Core Synthetic Strategies and Signaling Pathways

The primary pathways for the functionalization of this compound to generate heterocyclic structures are dominated by transition-metal catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents activates the C-Br bond towards oxidative addition in palladium-catalyzed cycles and also makes the aromatic ring susceptible to nucleophilic attack.

Figure 1. Key synthetic routes for heterocycle synthesis.

Experimental Protocols and Data

While specific examples in the literature detailing the use of this compound for the synthesis of a wide array of novel heterocycles are not extensively documented, the following protocols are based on well-established methodologies for analogous aryl halides and are expected to be highly applicable.

Suzuki-Miyaura Coupling for the Synthesis of Aryl-Heteroaryl Compounds

This reaction is a versatile method for the formation of C-C bonds between an aryl halide and a heteroaryl boronic acid or ester.

Experimental Workflow:

Figure 2. Workflow for Suzuki-Miyaura coupling.

Protocol: